Cas no 16189-69-8 (2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one)
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethanone
- 2-Chloro-10-(chloroacetyl)-10H-phenothiazine
- Ethanone,2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)-
- 2-Chlor-10-chloracetyl-phenothiazin
- 2-chloro-1-(2-chlorophenothiazin-10-yl)ethan-1-one
- 2-chloro-1-(2-chlorophenothiazin-10-yl)-ethanone
- 2-Chloro-1-(2-chloro-phenothiazin-10-yl)-ethanone
- 2-chloro-10-chloroacetyl-10H-phenothiazine
- 2-chloro-10-chloroacetyl-phenothiazine
- AC1L7SDE
- AC1Q3TDQ
- CHEMBL290253
- NSC241506
- 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one
- DTXSID20311347
- AKOS000268693
- BDBM50408477
- MFCD02087295
- 16189-69-8
- NSC-241506
- Ethanone, 2-chloro-1-(10H-phenothiazine-10-yl)-
- Ethanone, 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)-
- 2-chloro-1-(2-chloro-10h-phenothiazin-10-yl)-1-ethanone
- 2-chloro-1-(2-chlorophenothiazin-10-yl)ethanone
- Z57035534
- VS-03348
- 2-Chloro-10-(chloroacetyl)-10H-phenothiazine #
- SCHEMBL5239436
- CS-0222518
- EN300-11145
-
- MDL: MFCD02087295
- Inchi: 1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2
- InChI Key: FXCKKLUGQMWBDD-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C(CCl)=O)C1C=CC=CC=1S2
Computed Properties
- Exact Mass: 308.97837
- Monoisotopic Mass: 308.9781905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 45.6Ų
Experimental Properties
- PSA: 20.31
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM507245-1g |
2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethanone |
16189-69-8 | 95% | 1g |
$*** | 2023-03-30 | |
| abcr | AB237084-1g |
2-Chloro-10-(chloroacetyl)-10H-phenothiazine; . |
16189-69-8 | 1g |
€298.00 | 2025-04-20 | ||
| abcr | AB237084-5g |
2-Chloro-10-(chloroacetyl)-10H-phenothiazine; . |
16189-69-8 | 5g |
€584.50 | 2025-04-20 | ||
| abcr | AB237084-10g |
2-Chloro-10-(chloroacetyl)-10H-phenothiazine; . |
16189-69-8 | 10g |
€799.00 | 2025-04-20 | ||
| Enamine | EN300-11145-0.05g |
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one |
16189-69-8 | 95% | 0.05g |
$37.0 | 2023-10-27 | |
| Enamine | EN300-11145-0.1g |
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one |
16189-69-8 | 95% | 0.1g |
$56.0 | 2023-10-27 | |
| Enamine | EN300-11145-0.25g |
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one |
16189-69-8 | 95% | 0.25g |
$79.0 | 2023-10-27 | |
| Enamine | EN300-11145-0.5g |
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one |
16189-69-8 | 95% | 0.5g |
$125.0 | 2023-10-27 | |
| Enamine | EN300-11145-1.0g |
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one |
16189-69-8 | 95% | 1g |
$160.0 | 2023-04-29 | |
| Enamine | EN300-11145-2.5g |
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one |
16189-69-8 | 95% | 2.5g |
$235.0 | 2023-10-27 |
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one Suppliers
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one
Introduction to 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one (CAS No. 16189-69-8) and Its Emerging Applications in Chemical Biology
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one (CAS No. 16189-69-8) is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The presence of both chloro substituents and a 10H-phenothiazin-10-yl moiety imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery and molecular probes. This introduction explores the compound's chemical profile, synthetic considerations, and its potential applications in contemporary biomedical research.
The molecular framework of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one combines the electron-withdrawing nature of chlorine atoms with the aromatic system of phenothiazine. Phenothiazines are well-documented for their broad spectrum of biological activities, including antipsychotic, antifungal, and antimicrobial properties. The introduction of additional chloro groups enhances lipophilicity and metabolic stability, which are critical factors in pharmaceutical development. Recent advances in computational chemistry have enabled the rational design of derivatives with optimized bioavailability, further highlighting the compound's promise as a lead structure.
In synthetic chemistry, the preparation of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one involves multi-step reactions that typically include condensation and chlorination processes. The synthesis must be carefully optimized to avoid side products that could compromise the desired pharmacological profile. Modern methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. For instance, palladium-catalyzed C-C bond formation has been utilized to construct the phenothiazine core efficiently. These advancements underscore the importance of innovative synthetic strategies in unlocking the therapeutic potential of complex heterocyclic compounds.
One of the most compelling aspects of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one is its utility as a building block for developing novel bioactive molecules. Researchers have leveraged its scaffold to create derivatives with enhanced binding affinity to biological targets. For example, studies have demonstrated its potential as an inhibitor of kinases involved in cancer progression. The phenothiazine ring serves as a recognition element for protein binding, while the chloro substituents modulate interactions through hydrophobic and electrostatic effects. Such structural features make it an attractive candidate for further medicinal chemistry exploration.
The compound's applicability extends beyond traditional drug development into diagnostic imaging and biosensor technologies. Phenothiazine derivatives are known to exhibit fluorescence properties that can be tuned by modifications at the core structure. In recent years, there has been growing interest in developing small-molecule probes for live-cell imaging using photophysical properties like fluorescence quenching or resonance energy transfer (FRET). 2-chloro-1-(2-chloro-10H-phenothiazin-10-y)ethanone represents a promising candidate for such applications due to its well-defined electronic transitions and stability under physiological conditions.
Furthermore, computational modeling has played a pivotal role in understanding the interactions between 2-chloro-l-(2-chloro-lOHz)-yl)-ethan-l-one and biological targets at an atomic level. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided the design of next-generation analogs with improved selectivity and reduced off-target effects. The integration of machine learning algorithms has accelerated this process by predicting optimal modifications based on large datasets of known bioactive compounds.
Emerging research also highlights the role of 2-chlorol(2chlorophenothazin-lOHz)-yl)ethan-l-one in modulating redox signaling pathways relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's. Phenothiazines are known to interact with reactive oxygen species (ROS) and redox-sensitive proteins, suggesting their potential as therapeutics or scaffolds for developing new treatments. Preclinical studies have begun to explore these possibilities, with initial results indicating promising effects on oxidative stress reduction in cellular models.
The future direction of research on CAS No 16189 69 8 is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. Advances in high-throughput screening technologies will enable rapid evaluation of large libraries derived from this scaffold, while structural biology techniques such as cryogenic electron microscopy (CryoEM) will provide detailed insights into molecular interactions at high resolution. Such integrated approaches hold great promise for translating basic discoveries into clinical applications within the next decade.
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